molecular formula C17H15Cl2N5O2 B2646960 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034395-44-1

2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2646960
CAS RN: 2034395-44-1
M. Wt: 392.24
InChI Key: JNBKPUWYFQYUQU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2 and its molecular weight is 392.24. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with pyrazole-acetamide derivatives have been synthesized, showing significant antioxidant activity. These compounds include coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on self-assembly processes (K. Chkirate et al., 2019).

Optical and Electronic Properties

  • Theoretical investigations into the nonlinear optical properties of crystalline acetamides structures have identified them as good candidates for photonic devices, highlighting their potential in optical switches, modulators, and other optical energy applications (A. N. Castro et al., 2017).

Biological Activity

  • Some new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, including 4-acetamide Pyrazolone, have shown promising biological activity against various microorganisms, illustrating the potential antimicrobial properties of compounds with similar acetamide structures (H. M. Aly et al., 2011).

Structural Analysis

  • The crystal structures of C,N-disubstituted acetamides have been elucidated, revealing complex hydrogen bonding and interactions that contribute to their solid-state architecture. This structural information is vital for understanding the properties and potential applications of these compounds (B. Narayana et al., 2016).

Photophysical Studies

  • Green light-emitting fused pyrazolinopiperidines have been synthesized, showing potential for applications in organic light-emitting diodes (OLEDs) due to their intense green fluorescence and large Stokes shift, indicating the utility of acetamide derivatives in electronic and photonic devices (S. Easwaramoorthi et al., 2013).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-24-9-11(7-23-24)17-14(20-4-5-21-17)8-22-16(25)10-26-15-3-2-12(18)6-13(15)19/h2-7,9H,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBKPUWYFQYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

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